An In-depth Technical Guide to the Chemical Properties of Diethyl 2-bromo-2-methylmalonate
An In-depth Technical Guide to the Chemical Properties of Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a valuable reagent in organic synthesis, serving as a key building block for the introduction of a quaternary carbon center. Its utility is particularly pronounced in the synthesis of complex organic molecules and in polymer chemistry, where it can function as an initiator for controlled radical polymerization techniques. This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl 2-bromo-2-methylmalonate, detailed experimental protocols for its synthesis and application, and visualizations of relevant chemical processes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of diethyl 2-bromo-2-methylmalonate is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |
| Molecular Weight | 253.09 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.325 g/mL at 25 °C | [4] |
| Boiling Point | 105-106 °C at 5 mmHg | [1] |
| Refractive Index | n²⁰/D 1.449 | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Melting Point | Not available. The related compound, diethyl bromomalonate, has a melting point of -54°C. | [5] |
| Solubility | Soluble in chloroform (B151607) and hexanes. Quantitative data in common organic solvents is not readily available. The related compound, diethyl butylmalonate, is soluble in ethanol (B145695) and diethyl ether. | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of diethyl 2-bromo-2-methylmalonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.0 | Singlet | 3H | -C(Br)(CH₃ ) |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |
Note: Specific chemical shifts may vary slightly depending on the solvent used.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C =O (Ester carbonyl) |
| ~63 | -O-CH₂ -CH₃ |
| ~55 | -C (Br)(CH₃) |
| ~25 | -C(Br)(CH₃ ) |
| ~14 | -O-CH₂-CH₃ |
Note: These are approximate chemical shifts. For an accurate assignment, it is recommended to consult a spectral database or perform a detailed analysis.[7]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions for diethyl 2-bromo-2-methylmalonate are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O stretch (Ester) |
| ~1250 | C-O stretch (Ester) |
| ~2980 | C-H stretch (Alkyl) |
Mass Spectrometry (MS)
Experimental Protocols
Synthesis of Diethyl 2-bromo-2-methylmalonate
This protocol is adapted from the synthesis of diethyl bromomalonate and is expected to yield the desired product.[9]
Materials:
-
Diethyl methylmalonate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Use in a well-ventilated fume hood.
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, place diethyl methylmalonate and carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise to the stirred solution. The reaction can be initiated by gentle warming if necessary. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases (test with moist litmus (B1172312) paper).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium carbonate solution until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Logical Workflow for the Synthesis of Diethyl 2-bromo-2-methylmalonate
Caption: Synthesis workflow for Diethyl 2-bromo-2-methylmalonate.
Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656) Initiated by Diethyl 2-bromo-2-methylmalonate
This is a general protocol for ATRP of styrene that can be adapted for use with diethyl 2-bromo-2-methylmalonate as the initiator.[10]
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Diethyl 2-bromo-2-methylmalonate (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (internal standard for GC analysis, optional)
-
Schlenk flask
-
Rubber septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas.
-
In a separate vial, prepare a solution of styrene, PMDETA, and anisole (if used). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr.
-
Stir the mixture at room temperature until the CuBr/PMDETA complex forms (the solution will turn colored).
-
Using a deoxygenated syringe, add the diethyl 2-bromo-2-methylmalonate initiator to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C for styrene).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by gas chromatography (for monomer conversion) and size exclusion chromatography (for molecular weight and polydispersity).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
The polymer can be purified by dissolving in a suitable solvent (e.g., tetrahydrofuran) and precipitating into a non-solvent (e.g., methanol).
ATRP Experimental Workflow
Caption: General workflow for Atom Transfer Radical Polymerization.
Reactivity and Applications
Diethyl 2-bromo-2-methylmalonate is a versatile electrophile. The quaternary carbon bearing the bromine atom is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of organic compounds.
Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce the diethyl methylmalonate moiety into the target molecule. This reactivity is fundamental to its application in the synthesis of amino acids, heterocyclic compounds, and other complex organic structures.
Initiator for Controlled Radical Polymerization: As demonstrated in the experimental protocol, diethyl 2-bromo-2-methylmalonate is an effective initiator for Atom Transfer Radical Polymerization (ATRP).[4] The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for applications in materials science and biomedicine.
Safety and Handling
Diethyl 2-bromo-2-methylmalonate is a corrosive substance that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
Diethyl 2-bromo-2-methylmalonate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and polymer chemistry. A thorough understanding of its chemical and physical properties, as well as appropriate handling procedures, is essential for its safe and effective use in a research and development setting. This technical guide provides a solid foundation of information for scientists and professionals working with this important compound.
References
- 1. Diethyl 2-bromo-2-methylmalonate, 98% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl 2-bromo-2-methylmalonate 98 29263-94-3 [sigmaaldrich.com]
- 5. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl 2-bromo-2-methylmalonate(29263-94-3) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
